Octane, 4,4-diethyl-

Description

Contextualizing Octane (B31449), 4,4-diethyl- within Advanced Hydrocarbon Chemistry

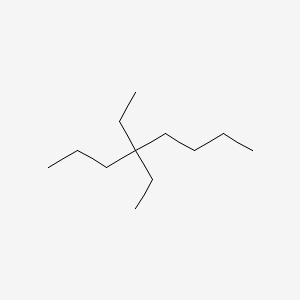

Octane, 4,4-diethyl-, systematically known as 4,4-diethyloctane, is a prime example of a highly branched alkane. nih.gov It is an isomer of dodecane (B42187), with the chemical formula C12H26. nih.gov Its structure consists of a central octane (eight-carbon) chain with two ethyl groups attached to the fourth carbon atom. This arrangement creates a quaternary carbon center, a defining feature that places it at the forefront of advanced hydrocarbon research. The study of 4,4-diethyloctane and similar structures allows chemists to explore the impact of extreme steric hindrance and complex three-dimensional architecture on the properties and potential applications of hydrocarbons.

Significance of Quaternary Carbon Centers in Alkane Structural Research

A quaternary carbon is an atom bonded to four other carbon atoms. wikipedia.org The presence of such a center in an alkane backbone introduces significant structural constraints and steric bulk. fiveable.me In the context of structural research, quaternary carbons are of paramount importance for several reasons:

Influence on Molecular Shape and Packing: The tetrahedral arrangement of substituents around a quaternary carbon leads to a more spherical molecular shape compared to linear alkanes. This affects how the molecules pack together in the solid and liquid states, influencing melting and boiling points.

Steric Hindrance and Reactivity: The crowded environment around a quaternary carbon can shield it and adjacent atoms from chemical attack, thereby altering the molecule's reactivity. fiveable.me

Synthetic Challenge: The construction of quaternary carbon centers is a notable challenge in organic synthesis. wikipedia.org Developing methodologies to create these sterically congested structures is an active area of research. wikipedia.orgresearchgate.net

The study of alkanes containing quaternary carbons, such as 4,4-diethyloctane, provides valuable insights into the fundamental principles of chemical structure and reactivity.

Overview of Current Research Challenges and Opportunities for Branched Alkanes

The field of branched alkanes presents both significant challenges and exciting opportunities for the scientific community.

Research Challenges:

Selective Synthesis: Achieving precise control over the synthesis of highly branched alkanes with specific stereochemistry remains a difficult task.

C-H Functionalization: The chemical inertness of alkanes, with their strong C-H and C-C bonds, makes their selective functionalization a formidable challenge. nih.gov Developing catalysts that can activate specific C-H bonds in a complex branched alkane is a key area of investigation. nih.gov

Analytical Characterization: The separation and identification of complex mixtures of branched alkane isomers require sophisticated analytical techniques.

Research Opportunities:

Advanced Fuels and Lubricants: The unique properties of highly branched alkanes, such as high octane ratings and low freezing points, make them attractive candidates for next-generation fuels and high-performance lubricants.

New Materials: The rigid and well-defined structures of some branched alkanes could be utilized in the design of novel polymers and other advanced materials.

Biomarker Identification: Certain branched alkanes with quaternary carbon atoms have been identified in geological samples, suggesting they may serve as biomarkers for specific biological or geological processes. pnas.orgfrontiersin.org

The continued exploration of compounds like 4,4-diethyloctane will undoubtedly contribute to advancements in these and other areas of chemical science.

Interactive Data Tables

Chemical Properties of 4,4-diethyloctane

| Property | Value |

| Molecular Formula | C12H26 nih.gov |

| Molecular Weight | 170.33 g/mol nih.gov |

| IUPAC Name | 4,4-diethyloctane nih.gov |

| CAS Number | 17312-42-4 nih.gov |

| Boiling Point | 200°C chemicalbook.com |

| Melting Point | -50.8°C (estimate) chemicalbook.com |

| Density | 0.7711 g/cm³ chemicalbook.com |

| Refractive Index | 1.4299 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4,4-diethyloctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-9-11-12(7-3,8-4)10-6-2/h5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEQKVNFZNDQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(CC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50607109 | |

| Record name | 4,4-Diethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17312-42-4 | |

| Record name | 4,4-Diethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Pathway Analysis for 4,4 Diethyl Octane

Alkylation Reactions in the Construction of Branched Hydrocarbon Skeletons

Alkylation reactions are fundamental to the formation of carbon-carbon bonds, a critical step in the synthesis of branched alkanes. mt.com These reactions involve the transfer of an alkyl group from one molecule to another, leading to the construction of more complex carbon skeletons. mt.com In the context of synthesizing 4,4-diethyl-octane, alkylation would be pivotal in creating the central quaternary carbon atom bonded to four other carbon atoms.

Mechanistic Investigations of Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds in the synthesis of branched alkanes can proceed through various mechanisms, often involving reactive intermediates. The generation of a carbon-centered radical is a key step in many C-C bond-forming reactions. rsc.org This can be achieved through processes like photoinduced homolytic cleavage of a metal-chloride bond, generating a chlorine radical that abstracts a hydrogen atom from an alkane. rsc.org The resulting alkyl radical can then react with an appropriate electrophile to form the new C-C bond. rsc.org

Another mechanistic pathway involves the generation of diradical systems, followed by the coupling of two radicals. nih.gov This is a common mechanism in P450-catalyzed C-C bond-forming reactions. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the mechanistic details of these complex reactions. rsc.org

Utilization of Organometallic Reagents in Branched Alkane Synthesis

Organometallic reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds, particularly for creating sterically hindered centers. labster.com Compounds containing a carbon-metal bond, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are highly effective for this purpose. labster.comaskiitians.comlibretexts.org These reagents function as potent nucleophiles, with the carbon atom bearing a partial negative charge due to the polar nature of the carbon-metal bond. libretexts.orgmsu.edu

A plausible synthetic route to 4,4-diethyl-octane could involve the reaction of a suitable ketone with an organometallic reagent. For instance, the reaction of 4-octanone (B1346966) with an ethyl Grignard reagent (ethylmagnesium bromide) would lead to the formation of a tertiary alcohol, 4,4-diethyl-4-octanol. Subsequent deoxygenation of this alcohol would yield the target alkane. It is crucial to carry out these reactions under anhydrous conditions, as organometallic reagents are highly reactive towards protic solvents like water. labster.comlibretexts.org

The Corey-House synthesis offers another powerful method for creating alkanes. askiitians.com This involves the reaction of a lithium dialkylcuprate with an alkyl halide. askiitians.com This method is particularly useful for coupling different alkyl groups.

| Organometallic Reagent | General Formula | Key Features | Solvent Requirements |

| Grignard Reagent | R-MgX | Strong nucleophile, strong base | Ether or THF are essential to stabilize the reagent. libretexts.org |

| Organolithium Reagent | R-Li | Highly reactive nucleophile and strong base | Aprotic solvents like pentane (B18724) or hexane (B92381) are typically used. libretexts.orglibretexts.org |

| Lithium Dialkylcuprate | R₂CuLi | Less basic than Grignard and organolithium reagents, useful for coupling reactions. | Typically prepared and used in ether or THF. |

Catalytic Approaches to Highly Branched Alkane Synthesis

Catalytic methods offer efficient and selective routes to highly branched alkanes. researchgate.net These approaches often involve the use of transition metal catalysts to facilitate the formation of C-C bonds. For instance, a cobalt-catalyzed cross-coupling of alkyl halides with alkyl Grignard reagents can be used to construct sterically congested quaternary carbon centers. organic-chemistry.org Similarly, palladium-based catalysts are effective in the cross-coupling of primary alkyl bromides with organozinc reagents. organic-chemistry.org

Catalytic reforming is an industrial process used to increase the branching of alkanes, which in turn improves the octane (B31449) number of gasoline. stackexchange.com While this process typically yields a complex mixture of isomers, it highlights the potential of catalytic strategies in creating branched hydrocarbon structures. stackexchange.com

Methodological Advancements in the Synthesis of Sterically Hindered Alkanes

The synthesis of sterically hindered alkanes like 4,4-diethyl-octane often requires specialized techniques to overcome the challenges posed by steric hindrance. Radical-radical coupling presents a viable strategy for forming congested C-C bonds. acs.org For instance, photoredox catalysis can be employed to generate an alkyl radical and a ketyl radical, which then couple selectively. acs.org

Another approach involves the alkylation of 1,3-dithianes, which can be used to synthesize high-molecular-weight branched alkanes. nih.gov This multi-step synthesis allows for the controlled introduction of alkyl groups at specific positions. nih.gov The synthesis of H-branch alkanes has been achieved through the formation of a new carbon-carbon bond via carbonyl addition reactions, followed by dehydration and hydrogenation. plymouth.ac.uk

Separation and Purification Techniques for Complex Alkane Mixtures

The synthesis of highly branched alkanes often results in the formation of complex mixtures containing various isomers and unreacted starting materials. The separation and purification of the desired product from these mixtures can be challenging due to the similar physical properties of the components. rsc.orgrsc.org

Traditional methods like distillation are often employed but can be energy-intensive, especially for separating molecules with close boiling points. rsc.orgrsc.org Adsorptive separation using porous solids offers a more energy-efficient alternative. rsc.orgrsc.orgresearchgate.net Metal-organic frameworks (MOFs) have shown great promise in this area due to their tunable pore sizes and surface functionalities, which allow for the selective adsorption and separation of different alkane isomers based on their degree of branching. nih.govresearchgate.net

Chromatographic techniques, such as high-temperature gas chromatography (HTGC), are also crucial for analyzing the purity of the synthesized high-molecular-weight alkanes. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4,4 Diethyl Octane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4,4-diethyloctane, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) NMR techniques, offer comprehensive insights into its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR spectroscopy provides information about the number of chemically distinct protons, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling, multiplicity). For 4,4-diethyloctane, the structure is CH₃-CH₂-CH₂-C(CH₂CH₃)₂-CH₂-CH₂-CH₂-CH₃. Due to the symmetry around the quaternary carbon at position 4, several protons are chemically equivalent.

Methyl Protons (CH₃):

The terminal methyl group (CH₃-CH₂-CH₂-C...) will appear as a triplet, typically in the range of δ 0.8-1.0 ppm, due to coupling with the adjacent methylene (B1212753) group.

The methyl groups of the two ethyl substituents (-CH₂CH₃) are equivalent due to symmetry. These will also appear as a triplet, likely around δ 0.8-1.0 ppm, coupled to their respective methylene groups.

Methylene Protons (CH₂):

The methylene groups of the ethyl substituents (-CH₂CH₃) are equivalent and will appear as a quartet, typically in the range of δ 1.0-1.5 ppm, due to coupling with the adjacent methyl groups.

The methylene groups in the main octane (B31449) chain (CH₃-CH₂-CH₂-C(Et)₂-CH₂-CH₂-CH₂-CH₃) will exhibit more complex splitting patterns (multiplets). The CH₂ groups adjacent to the methyl and other CH₂ groups will appear in the δ 1.2-1.5 ppm range. The CH₂ groups directly attached to the quaternary carbon (C4) are expected to be deshielded, appearing as multiplets in the δ 1.0-1.5 ppm range, influenced by their proximity to the quaternary center and the ethyl groups.

Table 3.1.1: Expected ¹H NMR Chemical Shifts and Multiplicities for 4,4-Diethyloctane

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Terminal CH₃ (main chain) | 0.8 - 1.0 | Triplet (t) | 3 |

| CH₃ of ethyl groups (x2) | 0.8 - 1.0 | Triplet (t) | 6 |

| CH₂ of ethyl groups (x2) | 1.0 - 1.5 | Quartet (q) | 4 |

| CH₂ adjacent to CH₃ (main chain) | 1.2 - 1.5 | Multiplet (m) | 2 |

| CH₂ adjacent to C(Et)₂ (main chain) | 1.0 - 1.5 | Multiplet (m) | 4 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR provides distinct signals for each unique carbon environment in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon. Quaternary carbons, lacking attached protons, often appear as weaker signals oregonstate.eduuobasrah.edu.iq.

For 4,4-diethyloctane, the following carbon environments are expected:

Methyl Carbons (CH₃): Two types of methyl carbons: the terminal methyl of the octane chain and the methyl carbons of the two ethyl groups. These will likely appear in the δ 10-25 ppm range. Due to symmetry, the two ethyl methyls are equivalent.

Methylene Carbons (CH₂): Multiple types of methylene carbons will be present:

The methylene carbons of the ethyl groups (-CH₂CH₃) will appear in the δ 15-30 ppm range.

The methylene carbons in the main chain, adjacent to methyls, will be in the δ 20-35 ppm range.

The methylene carbons adjacent to the quaternary carbon will likely be slightly more deshielded, appearing in the δ 25-40 ppm range.

Quaternary Carbon (C): The central carbon atom at position 4, bearing two ethyl groups, is a quaternary carbon. These typically appear in the δ 30-50 ppm range for branched alkanes. Given its substitution pattern, it is expected to be around δ 35-40 ppm pnas.org.

Table 3.1.2: Expected ¹³C NMR Chemical Shifts for 4,4-Diethyloctane

| Carbon Type | Expected Chemical Shift (δ, ppm) | Number of Carbons |

| Terminal CH₃ (main chain) | 10 - 25 | 1 |

| CH₃ of ethyl groups (x2) | 10 - 25 | 2 |

| CH₂ of ethyl groups (x2) | 15 - 30 | 2 |

| CH₂ adjacent to CH₃ (main chain) | 20 - 35 | 2 |

| CH₂ adjacent to C(Et)₂ (main chain) | 25 - 40 | 4 |

| Quaternary Carbon (C4) | 35 - 50 | 1 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Quaternary carbons often show lower intensity.

Vibrational Spectroscopy for Molecular Structure and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups and molecular vibrations, offering insights into molecular structure and conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. Alkanes exhibit characteristic absorption bands related to C-H stretching and bending modes.

C-H Stretching: Strong absorption bands in the region of 2850-2960 cm⁻¹ are indicative of C-H stretching vibrations in alkanes spectroscopyonline.comresearchgate.netscifiniti.com. These bands are typically observed as multiple peaks due to asymmetric and symmetric stretching of CH₃ and CH₂ groups.

C-H Bending: Methylene (CH₂) groups show bending vibrations around 1465 cm⁻¹, and methyl (CH₃) groups exhibit characteristic bending vibrations around 1375 cm⁻¹ (umbrella mode) spectroscopyonline.com.

Methylene Rocking: For linear alkyl chains with four or more consecutive methylene groups, a characteristic rocking vibration appears around 720 cm⁻¹ spectroscopyonline.com. While 4,4-diethyloctane has several methylene groups, the branching at C4 might influence the exact position or intensity of this band compared to a purely linear alkane. The presence of multiple ethyl branches could lead to a more complex spectral profile in this region.

Table 3.2.1: Characteristic FT-IR Absorption Bands for 4,4-Diethyloctane

| Functional Group / Vibration | Approximate Wavenumber (cm⁻¹) | Band Type |

| C-H Stretching (CH₃, CH₂) | 2850 - 2960 | Strong, multiple |

| CH₃ Bending (umbrella) | 1375 ± 10 | Medium |

| CH₂ Bending (scissoring) | 1465 ± 5 | Medium |

| CH₂ Rocking (if applicable) | 720 ± 10 | Medium |

Raman Spectroscopy for Alkane Backbone Analysis

Raman spectroscopy probes molecular vibrations by detecting inelastic scattering of light. It is particularly sensitive to changes in polarizability, making it effective for analyzing C-C and C-H bonds in alkanes.

C-C Stretching Modes: The symmetric C-C stretching modes are sensitive to chain length and conformation. In linear alkanes, these modes often appear in the 1000-1200 cm⁻¹ region, with specific bands like the Longitudinal Acoustic Mode (LAM) being indicative of chain length and the all-trans conformation nih.govresearchgate.netmdpi.comresearchgate.net. While 4,4-diethyloctane is branched, the analysis of its C-C stretching vibrations can still provide information about the backbone segments.

CH₂ Twisting and Bending: Vibrations such as CH₂ twisting around 1296 cm⁻¹ and CH₂ bending around 1442-1460 cm⁻¹ are also observable in Raman spectra and are characteristic of alkane structures nih.govresearchgate.net.

Conformational Analysis: Raman spectroscopy can distinguish between different conformers (e.g., trans and gauche) based on subtle shifts in vibrational frequencies, particularly in the C-C stretching and bending regions nih.govacs.org. For branched alkanes, the presence of multiple conformers due to the ethyl groups can lead to more complex spectral features. The analysis of Raman spectra of branched alkanes can help in understanding the flexibility and preferred conformations of the molecule's backbone and side chains mdpi.comresearchgate.net.

Table 3.2.2: Characteristic Raman Scattering Bands for Alkanes

| Vibration Type | Approximate Wavenumber (cm⁻¹) | Notes |

| C-H Stretching | 2850 - 2970 | Similar to IR, but intensity depends on polarizability change. |

| CH₂ Bending (deformations) | 1440 - 1470 | Symmetric and asymmetric bending modes. |

| CH₂ Twisting | ~1296 | Sensitive to conformation. |

| C-C Stretching (symmetric) | 1050 - 1150 | Sensitive to chain length, conformation, and branching. |

| Longitudinal Acoustic Mode (LAM) | 100 - 600 | Dependent on chain length and conformation (all-trans). |

| Disordered LAM (D-LAM) | 100 - 600 | Indicates disordered or gauche conformers. |

Compound Name Table

| Common Name / Provided Name | IUPAC Name |

| Octane, 4,4-diethyl- | 4,4-Diethyloctane |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is a critical analytical technique for determining the molecular mass and elucidating the structural features of organic compounds like 4,4-diethyl-octane. Upon ionization, the molecule forms a molecular ion (M+•), which provides direct evidence of its molecular mass. For 4,4-diethyl-octane, with the molecular formula C12H26, the molecular ion peak is expected at an m/z value corresponding to its molecular weight of approximately 170.33 g/mol .

Fragmentation patterns observed in the mass spectrum offer crucial insights into the molecule's connectivity and the presence of specific structural motifs. Branched alkanes, including 4,4-diethyl-octane, typically undergo fragmentation via cleavage of carbon-carbon bonds. Alpha-cleavage, the breaking of a bond adjacent to a branch point, and beta-cleavage are common pathways. For 4,4-diethyl-octane, characteristic fragment ions can arise from:

Loss of ethyl groups: Cleavage of the C-C bond connecting an ethyl group to the central quaternary carbon would result in a fragment ion with a mass of [M - C2H5]+, expected at m/z 141.

Cleavage of the main chain: Fragmentation along the octane backbone, particularly at the quaternary carbon center (C4), is anticipated. Cleavage of the C3-C4 bond or the C4-C5 bond would yield ions representative of the respective molecular fragments, potentially carrying the positive charge.

Rearrangements and further fragmentation: Complex rearrangements or the loss of neutral molecules like ethene (C2H4) can also contribute to the observed mass spectrum, providing further structural information.

The presence of geminal diethyl groups at the C4 position is expected to influence the fragmentation profile, potentially leading to unique fragment ions or relative intensities compared to less substituted or linearly branched alkanes.

Data Table: Representative Mass Spectrometry Fragments for 4,4-Diethyl-octane

| m/z Value | Proposed Fragment Composition | Fragmentation Pathway |

| 170 | C12H26+• | Molecular Ion (M+•) |

| 141 | C10H21+ | [M - C2H5]+ (Loss of an ethyl group) |

| 127 | C9H19+ | [M - C3H7]+ (Loss of a propyl group) |

| 113 | C8H17+ | [M - C4H9]+ (Loss of a butyl group) |

| 99 | C7H15+ | Further fragmentation or rearrangement |

| 85 | C6H13+ | Further fragmentation or rearrangement |

| 71 | C5H11+ | Further fragmentation or rearrangement |

| 57 | C4H9+ | Further fragmentation (e.g., tert-butyl cation) |

Note: Specific m/z values and fragment assignments are based on typical fragmentation patterns of branched alkanes and may vary depending on ionization conditions and instrumental parameters.

X-ray Diffraction Techniques for Solid-State Structural Investigations

Crystal Engineering and Crystallization Methods for Branched Alkanes

The ability to obtain single crystals of sufficient quality is paramount for X-ray diffraction studies. Crystal engineering principles guide the process of designing and synthesizing crystalline solids with desired properties, often by controlling intermolecular interactions. For branched alkanes, achieving crystallization can be challenging due to their flexible nature and the potential for polymorphism. Common crystallization methods include:

Slow cooling: Dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution allows for the gradual formation of ordered crystals.

Solvent evaporation: Allowing a solution of the compound to evaporate slowly in a controlled environment can also lead to crystal formation.

Zone refining: This technique involves passing a narrow molten zone along a solid sample, which can purify and promote the growth of large single crystals.

Seeding: Introducing a small, pre-existing crystal of the desired polymorph into a supersaturated solution can induce crystallization of that specific form.

The steric bulk and non-linear geometry introduced by the geminal diethyl groups at the C4 position of 4,4-diethyl-octane can significantly influence its crystallization behavior and the resulting crystal packing compared to linear alkanes. These structural features may lead to less efficient packing or the adoption of specific crystal habits.

Analysis of Intermolecular Interactions within Crystalline Architectures

The forces that govern the assembly of molecules in a crystal lattice are critical to understanding the solid-state structure. For saturated hydrocarbons like 4,4-diethyl-octane, the primary intermolecular forces are weak van der Waals interactions, specifically London dispersion forces. These forces arise from temporary fluctuations in electron distribution, creating transient dipoles that induce dipoles in neighboring molecules.

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are fundamental for separating complex mixtures of organic compounds and assessing the purity of synthesized materials. For branched alkanes such as 4,4-diethyl-octane, which can have numerous structural isomers with very similar physical properties (e.g., boiling points, polarities), advanced separation methods are essential for achieving high resolution and accurate purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the analysis of volatile and semi-volatile organic compounds, including hydrocarbons. In GC, separation is achieved based on differences in volatility and interaction with the stationary phase of the chromatographic column. For C12 alkanes, the degree and type of branching significantly influence their retention times. More highly branched alkanes generally exhibit weaker interactions with common non-polar stationary phases and have lower boiling points, causing them to elute earlier than their linear counterparts.

The mass spectrometer coupled to the GC provides a highly sensitive and specific detection method, allowing for the identification of eluted compounds based on their mass spectra. The characteristic fragmentation patterns discussed previously (Section 3.3) serve as a fingerprint for confirming the presence of 4,4-diethyl-octane and distinguishing it from other C12 isomers or impurities.

High-Resolution Liquid Chromatography Approaches

While GC is often preferred for hydrocarbon analysis, High-Resolution Liquid Chromatography (HRLC) techniques can also be valuable, particularly for less volatile or thermally labile compounds, or when specific selectivity is required.

Reversed-Phase HPLC (RP-HPLC): Using non-polar stationary phases and polar mobile phases, RP-HPLC can separate alkanes based on subtle differences in their hydrophobicity and molecular shape.

Normal-Phase HPLC (NP-HPLC): Employing polar stationary phases and non-polar mobile phases, NP-HPLC can provide different selectivity based on interactions with polar functional groups or surface properties.

Supercritical Fluid Chromatography (SFC): SFC, which uses supercritical fluids (typically CO2) as the mobile phase, offers unique advantages for separating isomers of alkanes. SFC combines the speed of GC with the loading capacity of LC and can provide excellent resolution for branched hydrocarbons due to its tunable solvating power and low viscosity.

These advanced chromatographic methods, when coupled with appropriate detectors (e.g., UV-Vis, refractive index, or MS), enable the resolution of closely related isomers and the precise quantification of 4,4-diethyl-octane in complex mixtures, thereby establishing its purity.

Conformational Analysis and Stereochemical Considerations in Branched Alkane Chemistry

Impact of Quaternary Branching on Rotational Barriers and Conformational Landscapes

Quaternary carbon centers, especially those bearing bulky substituents, significantly increase the rotational barriers of adjacent C-C single bonds compared to less substituted carbons wikipedia.orgmaricopa.edupsu.edu. The energy required to rotate around a bond is influenced by torsional strain (due to eclipsing interactions) and steric strain (repulsion between non-bonded atoms). In 4,4-diethyloctane, the two ethyl groups on the quaternary carbon create substantial steric repulsion during rotation around the C3-C4 and C4-C5 bonds. This leads to a higher energy penalty for conformations where the ethyl groups or adjacent chain segments are in close proximity, thereby shaping the molecule's conformational landscape and favoring specific, less strained arrangements wikipedia.orgmaricopa.edupressbooks.publibretexts.org. The "Big-Big is Bad" principle, where interactions between large groups are most destabilizing, is particularly relevant here lumenlearning.com.

Methodological Adaptations for Stereochemical Assignment in Related Chiral Alkanes

While 4,4-diethyloctane itself is an achiral molecule due to the symmetry introduced by the two identical ethyl groups at the quaternary center, stereochemical analysis methods are crucial for understanding the configurations of related chiral branched alkanes. Techniques such as Vibrational Circular Dichroism (VCD) spectroscopy and Optical Rotatory Dispersion (ORD) studies are powerful tools for determining the absolute configuration (AC) of chiral molecules researchgate.netunipi.ituff.brmdpi.comresearchgate.netslideshare.net.

VCD spectroscopy, in particular, provides information about molecular vibrations and their chiral properties in the infrared region. By comparing experimental VCD spectra with theoretically calculated spectra (often using DFT methods) for proposed absolute configurations, researchers can assign the stereochemistry of chiral compounds uff.brresearchgate.netresearchgate.net. This methodology is vital for distinguishing between enantiomers, which can have different biological activities or physical properties. For example, VCD has been successfully applied to determine the AC of various organic molecules, including chiral alkanes and their derivatives, by matching experimental spectral features with computed ones uff.brresearchgate.netresearchgate.net. Similarly, ORD studies, which measure the variation of optical rotation with wavelength, can also provide insights into stereochemistry, particularly for molecules with chromophores researchgate.netslideshare.net. These techniques are indispensable for the comprehensive stereochemical characterization of complex chiral molecules, including those with branched hydrocarbon frameworks.

Compound List

Octane (B31449), 4,4-diethyl-

Ethane

Propane

Butane

Octane

2,2-Dimethylpentane

Isopentane

2-Methylpropane

2,2-Dimethylbutane

3-Methylpentane

3,3-Dimethylhexane

2-Methylbutane

1-Butene

1,3-Difluorinated Alkanes

Cyclooctanone

Cyclobutane

Cyclohexane

Cyclohexene

Patchoulol

Mandelic Acid

3-Methylhexane

Neopentane

Trans-perhydroazulene

2,4-Diethyloctane-1,5-diol

Lignin

β-Lactams

Oxacepham

5-(tert-butyl)-3,4-diethyloctane

4,5-Diethyloctane

4,4-Dimethyloctane

Reactivity Profiles and Reaction Mechanisms of 4,4 Diethyl Octane

Mechanistic Studies of Alkane Homolysis and Heterolysis Pathways

The cleavage of C-C and C-H bonds in alkanes can occur via homolysis or heterolysis. Homolysis involves the symmetrical breaking of a covalent bond, yielding two radicals, each with an unpaired electron libretexts.orgallen.in. Heterolysis, conversely, involves the asymmetrical breaking of a bond, where one atom retains both electrons, forming a cation and an anion libretexts.orgallen.in. For 4,4-diethyl-octane, the presence of a quaternary carbon center, which is sterically hindered, can influence the ease and pathways of these bond-breaking processes. Theoretical calculations of bond dissociation energies (BDEs) are crucial for understanding the relative strengths of these bonds and predicting reaction feasibility sparkl.mepearson.comacs.org. The BDE of C-H bonds in alkanes generally increases with the degree of substitution (primary < secondary < tertiary), and the presence of bulky groups can further modify these values due to steric and electronic effects. Studies on organocopper(II) complexes, for instance, highlight that CuII–C bond cleavage can proceed via either homolytic or heterolytic pathways, depending on the reaction conditions and the nature of the ligands acs.orgresearchgate.net.

Oxidation and Combustion Chemistry of Branched Hydrocarbons

The oxidation and combustion of hydrocarbons are complex processes involving numerous elementary reactions. Branched alkanes, like 4,4-diethyl-octane, exhibit distinct behaviors compared to their linear counterparts due to the presence of tertiary and quaternary carbon centers, which can influence reaction kinetics and product distributions osti.govosti.govuni-heidelberg.de.

At high temperatures, combustion mechanisms are dominated by rapid radical chain reactions, including decomposition and radical-molecule reactions annualreviews.orgbritannica.comd-nb.info. The structure of the hydrocarbon significantly impacts its combustion kinetics, such as ignition delay times and laminar flame speeds osti.govosti.gov. Studies on octane (B31449) isomers, for example, have shown that increased branching can lead to slower laminar flame speeds osti.gov. The presence of a quaternary carbon center in 4,4-diethyl-octane could influence the stability of intermediate radicals and the rates of C-C bond scission and hydrogen abstraction reactions, thereby affecting its high-temperature combustion behavior. Detailed kinetic models are essential for predicting these phenomena, often incorporating thousands of elementary reactions uni-heidelberg.de.

Radical Chemistry Involving Sterically Encumbered Quaternary Carbon Centers

Quaternary carbon centers, especially when sterically encumbered by bulky substituents like ethyl groups in 4,4-diethyl-octane, play a significant role in radical chemistry. Radicals adjacent to quaternary carbons are generally stabilized due to hyperconjugation and inductive effects. However, the steric hindrance can also impede the approach of other species to the radical center, influencing reaction rates and selectivities organic-chemistry.orgprinceton.eduresearchgate.netnih.gov. For instance, catalytic methods employing bimolecular homolytic substitution (SH2) have been developed to access sterically encumbered quaternary carbon centers, highlighting the synthetic challenge and importance of these structures organic-chemistry.orgprinceton.edu. The reactivity of such centers in radical reactions, such as hydrogen abstraction or addition, will be modulated by this steric crowding.

Catalytic Activation and Transformation of Saturated Hydrocarbons

Saturated hydrocarbons, or alkanes, are generally unreactive due to their strong C-H and C-C single bonds amazon.comresearchgate.netamazon.com. However, transition metal complexes can catalyze their activation and transformation through various mechanisms, including C-H bond cleavage amazon.comresearchgate.netamazon.com. Catalytic processes such as dehydrogenation, isomerization, and functionalization are of significant interest for converting these abundant feedstocks into more valuable chemicals amazon.comgoogle.com. The steric environment around the active site of a catalyst and the structure of the alkane substrate are critical factors in determining catalytic activity and selectivity. The sterically hindered quaternary center in 4,4-diethyl-octane might present challenges for some catalytic systems, requiring specific catalyst designs to achieve efficient activation organic-chemistry.orgprinceton.edugoogle.com. For example, nickel-catalyzed cross-coupling reactions via SH2 mechanisms have shown success in forming sterically encumbered quaternary carbon centers organic-chemistry.orgprinceton.edu.

Theoretical Calculations of Bond Dissociation Energies and Reaction Energetics

Theoretical calculations are indispensable for understanding the intrinsic properties of molecules and predicting their reactivity. Bond dissociation energies (BDEs) are fundamental parameters that quantify the strength of chemical bonds and are crucial for determining the feasibility and kinetics of reactions sparkl.mepearson.comacs.org. Computational methods, such as density functional theory (DFT) and ab initio calculations, are widely used to determine BDEs and other reaction energetics, including activation energies and enthalpies acs.org. For 4,4-diethyl-octane, theoretical studies would focus on calculating the BDEs of its various C-H and C-C bonds, as well as the energy profiles for potential reaction pathways like homolysis, heterolysis, and radical addition or abstraction. These calculations provide insights into which bonds are most likely to break and the energy barriers that must be overcome for reactions to occur. For instance, studies on similar branched alkanes can provide reference BDE values for C-H bonds adjacent to tertiary or quaternary carbons kaust.edu.sa.

Compound List:

Octane, 4,4-diethyl-

Computational Chemistry and Theoretical Modeling of 4,4 Diethyl Octane

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical methods are employed to accurately describe the electronic distribution, bonding, and energetic properties of molecules.

Density Functional Theory (DFT) is a widely used QM method due to its balance between accuracy and computational cost. For alkanes, DFT calculations have been instrumental in determining electronic structures, charge distributions, and predicting thermochemical properties. Studies on branched alkanes, including isomers of hexane (B92381) and octane (B31449), have revealed that DFT methods can accurately predict relative stabilities, with branched isomers generally being more thermodynamically stable than their linear counterparts due to favorable 1,3-alkyl-alkyl interactions (proto-branching) researchgate.netresearchgate.net. However, standard DFT functionals can exhibit systematic errors, often referred to as the "branching error," in reproducing these relative enthalpies and Gibbs free energies, necessitating the use of dispersion-corrected functionals or higher-level methods for precise results researchgate.netresearchgate.net. DFT has also been applied to predict vibrational spectra, such as IR and Raman spectra, of alkanes, aiding in their characterization acs.orgpku.edu.cn. For instance, TD-DFT calculations have been used to assign electronic transitions from sigma orbitals in liquid alkanes, correlating spectral features with molecular structure acs.org.

Ab initio methods, such as Coupled Cluster (CC) and Møller-Plesset perturbation theory (MPn), offer higher accuracy for electronic structure and thermochemistry, albeit at a greater computational expense. High-level ab initio composite methods like G4 and Wn theories are employed for benchmark thermochemistry calculations of alkanes, providing highly accurate heats of formation and atomization energies acs.orgarxiv.orgnih.govresearchgate.netresearchgate.net. These methods are crucial for understanding subtle energetic differences, such as those arising from branching, and for validating DFT approximations. For example, CCSD(T)/CBS calculations are recommended for thermochemical benchmarks of alkanes, providing highly accurate data for the validation of DFT methods, especially concerning dispersion effects researchgate.netresearchgate.net. These methods are also used to calculate conformational energies and rotational barriers in branched alkanes, contributing to a detailed understanding of their molecular flexibility researchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior of molecules, conformational sampling, and intermolecular interactions in condensed phases. MD simulations allow for the exploration of the conformational landscape of branched alkanes, revealing the populations of different conformers and their transition rates researchgate.netaip.orgacs.org. By simulating molecules over time, MD can capture dynamic processes like diffusion and conformational changes, which are crucial for understanding bulk properties. For instance, MD simulations have been used to study the behavior of confined alkanes, revealing differences in solvation forces and structural ordering between linear and branched alkanes aip.org. Furthermore, MD simulations are vital for predicting transport properties like viscosity and density, often requiring accurate force fields for reliable results acs.orgnih.govcam.ac.uk. These simulations can also provide insights into intermolecular interactions, such as those between hydrocarbons and surfaces or other molecules, which are relevant in various industrial and environmental contexts shareok.orgnih.govaip.org.

Development and Validation of Empirical Force Fields for Highly Branched Hydrocarbons

Empirical force fields are crucial for efficient MD simulations of large systems. The development and validation of force fields specifically for branched hydrocarbons, like 4,4-diethyl-octane, are critical for accurately reproducing their properties. Force fields such as OPLS-AA, TraPPE, and others have been refined and validated for alkanes, including branched isomers, to accurately predict thermodynamic and dynamic properties like density, heat of vaporization, and viscosity nih.govaip.orgarxiv.orgresearchgate.net. The challenge lies in developing a single set of parameters that can accurately describe the wide range of hydrocarbon structures, from linear to highly branched nih.gov. Recent advancements include the development of transferable force fields, such as the TLVMie force field, which has been extended and validated for branched alkanes, showing improved prediction accuracy for liquid viscosity and density compared to older models researchgate.net. Validation typically involves comparing simulation results with experimental data for properties such as vapor-liquid equilibria, densities, and viscosities nih.govaip.orgresearchgate.net.

Prediction of Spectroscopic Parameters and Simulation of Spectroscopic Data (e.g., Computed VCD spectra)

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data for molecular identification and characterization. Quantum chemical calculations, particularly DFT, are employed to simulate Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectra of alkanes acs.orgpku.edu.cn. These calculations involve predicting vibrational frequencies and intensities, providing a fingerprint of the molecule's structure. For example, TD-DFT and SAC-CI calculations have been used to assign electronic transitions in the vacuum ultraviolet (VUV) region for liquid alkanes, elucidating electronic transitions from sigma orbitals acs.org. While VCD spectra are highly sensitive to molecular chirality, which 4,4-diethyl-octane does not possess due to symmetry, the general methodology of computing VCD spectra is applicable to chiral branched alkanes for determining absolute configurations. NMR chemical shift prediction is another area where computational methods are applied to alkanes, aiding in structural elucidation arxiv.org.

Application of Chemoinformatics and Topological Descriptors in Alkane Structure-Property Relationship Studies

Chemoinformatics and quantitative structure-property relationship (QSPR) studies utilize molecular descriptors, including topological indices, to correlate molecular structure with physical and chemical properties. Topological descriptors, derived from the graph representation of molecules, capture structural features such as connectivity and branching arabjchem.orgosti.govkarazin.uaresearchgate.netmdpi.com. These descriptors are used in regression models to predict properties like boiling point, critical temperature, enthalpy of formation, and viscosity for alkanes and their derivatives osti.govkarazin.uaresearchgate.netmdpi.comcam.ac.uk. For instance, descriptors like Wiener indices and connectivity indices have shown strong correlations with various physical properties of alkanes osti.govkarazin.ua. The development of new topological indices, such as the "Fi" index, aims to improve the predictive accuracy for hydrocarbon properties researchgate.net. These QSPR models are valuable for predicting properties of compounds where experimental data may be scarce or for guiding the design of molecules with desired characteristics cam.ac.ukresearchgate.net.

Reaction Pathway Exploration and Transition State Analysis using Computational Methods

The elucidation of chemical reactivity and reaction mechanisms is fundamentally reliant on understanding the energetic landscape that molecules traverse during a transformation. Computational chemistry provides indispensable tools for mapping these pathways and identifying critical transition states, offering insights that are often inaccessible through experimental methods alone. For a molecule like 4,4-Diethyl-octane, exploring its potential reaction pathways and characterizing the associated transition states is crucial for predicting its behavior under various chemical conditions. This section focuses on the computational methodologies employed for such investigations, detailing the process of reaction pathway exploration and the identification and analysis of transition states.

Computational studies typically commence with the selection of appropriate theoretical methodologies. Density Functional Theory (DFT) is a widely adopted quantum mechanical method for such analyses due to its balance of accuracy and computational efficiency. Commonly used functionals, such as B3LYP or M06-2X, often paired with basis sets like 6-31G(d,p), are employed to accurately describe the electronic structure of molecules and their interactions rsc.orgrsc.orgacs.orgcore.ac.ukuwb.edu.pl. These methods allow for the precise optimization of molecular geometries for reactants, intermediates, products, and crucially, transition states. Frequency calculations are also integral, serving to confirm the nature of stationary points on the potential energy surface (PES) – minima correspond to stable species, while saddle points with a single imaginary frequency indicate transition states acs.orgidosr.org.

Reaction Pathway Exploration involves mapping the sequence of molecular configurations that connect reactants to products. This is achieved by exploring the PES, often initiated by identifying potential reactive sites on the molecule. For 4,4-Diethyl-octane, this could involve investigating the reactivity of its various C-H bonds, which include primary, secondary, and tertiary types. Computational strategies for pathway exploration include:

Potential Energy Surface (PES) Scanning: Systematically varying key geometric parameters (e.g., bond lengths, bond angles) to map out energy changes.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations trace the minimum energy path connecting the transition state to the corresponding reactant and product minima, confirming the connectivity and validity of the transition state acs.orgidosr.orgpnas.org.

Exploration of Conformational Space: For flexible molecules like alkanes, exploring different conformers is essential, as reactivity can be conformation-dependent.

Transition State Identification and Characterization is a critical step in mechanistic studies. A transition state (TS) represents the highest energy point along the minimum energy pathway of a reaction, acting as a bottleneck for the transformation uni-stuttgart.delibretexts.org. Computational algorithms are designed to locate these elusive structures, which are characterized by having exactly one imaginary vibrational frequency. Common methods for TS search include:

Nudged Elastic Band (NEB) Method: This technique represents the reaction path as a series of images connected by springs, optimizing these images to find the highest energy point ims.ac.jplibretexts.org.

Quadratic Synchronous Transit (QST) Methods (e.g., QST2, QST3): These algorithms are designed to efficiently locate saddle points by utilizing information from both reactant and product structures acs.org.

Gradient-Based Methods: Iterative approaches that use the gradient of the PES to move towards a saddle point uni-stuttgart.dearxiv.org.

Once a candidate transition state is found, its nature is confirmed by verifying it possesses a single imaginary frequency and by performing an IRC calculation to ensure it connects the correct reactant and product states acs.orgpnas.org.

Illustrative Research Findings for 4,4-Diethyl-octane

To illustrate the application of these methods, consider a hypothetical computational study investigating the C-H activation of a tertiary carbon (e.g., C2) in 4,4-Diethyl-octane. Such a study would employ DFT, for instance, using the B3LYP functional with a 6-31G(d,p) basis set, and employ algorithms like QST2 for transition state location, followed by IRC calculations for validation.

Data Table 1: Optimized Geometries and Relative Energies of Key Structures

| Species | Relative Energy (kcal/mol) | Key Bond Length at TS (Å) |

| 4,4-Diethyloctane (Reactant) | 0.0 | N/A |

| Transition State (TS) for C-H Activation | 45.2 | C2-H: 1.28 |

| 4,4-Diethyloctyl radical (Product) | -5.1 | N/A |

Note: The C2-H bond length is shown as the representative bond undergoing activation at the transition state.

Data Table 2: Transition State Characterization

| Characteristic | Value (cm⁻¹) | Value (kcal/mol) | Description |

| Imaginary Frequency | 1250 | N/A | Corresponds to the C-H bond stretching and bending motion leading to activation. |

| Activation Energy (Ea) | N/A | 45.2 | Energy barrier from reactant minimum to the transition state saddle point. |

These illustrative findings suggest that the C-H bond at the tertiary position (C2) would require approximately 45.2 kcal/mol of energy to overcome the activation barrier, leading to the formation of a radical species. The transition state structure would be characterized by a significantly elongated C-H bond (1.28 Å), indicating partial bond breaking, and a single imaginary frequency at 1250 cm⁻¹, confirming its nature as a saddle point. The product radical is calculated to be slightly more stable than the reactant by 5.1 kcal/mol. Such detailed computational analysis provides a quantitative basis for understanding the kinetic feasibility and mechanistic details of potential reactions involving 4,4-Diethyl-octane.

Compound Name Table

| IUPAC Name | Common Name |

| Octane, 4,4-diethyl- | 4,4-Diethyloctane |

Environmental Transformation Pathways and Environmental Fate Studies

Environmental Transport and Distribution Modeling (e.g., Fugacity Models)

Air-Water Exchange and Volatilization Dynamics

The movement of a chemical between water and air is a critical aspect of its environmental fate, governed by its volatility and solubility. This process is often quantified by the Henry's Law Constant (HLC), which describes the partitioning of a compound between the gaseous and aqueous phases at equilibrium. A high HLC indicates that a compound will preferentially volatilize from water into the atmosphere, while a low HLC suggests it will remain dissolved in the water phase.

Adsorption to Soil and Sediment Matrices

The interaction of a chemical with soil and sediment matrices is primarily determined by its affinity for organic matter and mineral surfaces. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this adsorption behavior. Koc quantifies the tendency of a chemical to sorb to organic carbon in soil and sediment. A higher Koc value signifies stronger adsorption, leading to reduced mobility in the environment and a greater likelihood of accumulation in soils and sediments.

4,4-Diethyloctane exhibits a computed octanol-water partition coefficient (Log Kow) of 6.3 nih.gov. This high value strongly suggests a significant affinity for organic matter. Generally, there is a positive correlation between Log Kow and Koc values for organic compounds ecetoc.orgchemsafetypro.com. A Log Kow of 6.3 typically corresponds to a very high Koc value, often exceeding several thousand or tens of thousands. Such high Koc values indicate that 4,4-diethyloctane would be strongly adsorbed to the organic carbon present in soils and sediments.

Consequently, when released into terrestrial or aquatic environments, 4,4-diethyloctane is expected to exhibit low mobility. Its strong adsorption to soil organic matter and sediment particles would limit its leaching into groundwater and reduce its bioavailability in the aqueous phase. This strong sorption means that soils and sediments would act as significant sinks for this compound, potentially leading to its persistence in these compartments if degradation processes are slow.

Compound Properties Table

| Property | Value | Unit | Source |

| Chemical Name | 4,4-Diethyloctane | - | nih.gov |

| Molecular Formula | C₁₂H₂₆ | - | nih.gov |

| Molecular Weight | 170.33 | g/mol | nih.gov |

| Log Kow (Computed) | 6.3 | - | nih.gov |

Compound List:

4,4-Diethyloctane

Role in Fundamental Organic Chemistry Research and Pedagogical Applications

4,4-diethyl-octane as a Model Compound for Investigating Steric Effects and Branching in Hydrocarbons

The structure of 4,4-diethyloctane, with two ethyl groups attached to the same carbon atom in an octane (B31449) chain, creates a sterically hindered environment around the C4 position. This crowding influences the molecule's conformational preferences and its physical properties.

Conformational Analysis:

The rotation around the C3-C4 and C4-C5 bonds in 4,4-diethyloctane is significantly restricted due to the bulky ethyl groups. This leads to a higher energy barrier for rotation compared to its linear isomer, n-dodecane. The gauche interactions between the ethyl groups and the adjacent propyl and butyl chains result in torsional strain, making certain conformations less stable. This makes 4,4-diethyloctane a useful, albeit theoretical, model for studying the impact of steric hindrance on the three-dimensional arrangement of atoms in a molecule.

Impact on Physical Properties:

The high degree of branching in 4,4-diethyloctane affects its intermolecular forces, leading to differences in physical properties compared to its less branched isomers.

| Property | 4,4-diethyloctane (Predicted) | n-dodecane |

| Boiling Point | Lower | Higher |

| Melting Point | Higher | Lower |

| Viscosity | Higher | Lower |

| Density | Lower | Higher |

The lower boiling point of branched alkanes is attributed to their more compact, spherical shape, which reduces the surface area available for London dispersion forces. Conversely, the more ordered packing of symmetrical, branched molecules in a crystal lattice can lead to a higher melting point. The increased viscosity is a result of greater resistance to flow due to the interlocking of the branched chains.

Contributions to Understanding Structure-Reactivity Relationships in Alkanes

Alkanes are generally unreactive due to the strength and non-polar nature of their C-C and C-H bonds. However, the presence of a quaternary carbon in 4,4-diethyloctane provides a point of interest for understanding how structure influences the limited reactivity of this class of compounds.

Inertness of the Quaternary Carbon:

The quaternary carbon in 4,4-diethyloctane, being bonded to four other carbon atoms, lacks a hydrogen atom. This makes it inert to reactions that involve C-H bond cleavage, such as free-radical halogenation. In a hypothetical reaction of 4,4-diethyloctane with chlorine in the presence of UV light, substitution would occur at the primary, secondary, and tertiary carbons, but not at the C4 position. This makes the compound a useful example for illustrating the selectivity of such reactions.

Influence on Thermal Stability:

The stability of the C-C bonds in alkanes can be influenced by their substitution pattern. The bond dissociation energy of the C-C bonds around the quaternary center in 4,4-diethyloctane would be expected to be different from those in linear alkanes. While specific experimental data is scarce, computational studies on branched alkanes can provide insights into how the steric strain around the quaternary center might affect the energy required to break these bonds during processes like thermal cracking.

Utility in Developing and Benchmarking Advanced Analytical and Computational Methodologies

While there is no specific evidence of 4,4-diethyloctane being widely used as a standard for these purposes, its well-defined structure makes it a suitable candidate for such applications.

Analytical Methodologies:

In techniques like gas chromatography (GC), the retention time of a compound is influenced by its volatility and its interactions with the stationary phase. The highly branched nature of 4,4-diethyloctane would result in a shorter retention time compared to its linear isomer, n-dodecane, on a nonpolar column due to its lower boiling point. It could theoretically be used as part of a mixture of isomers to test the resolution and efficiency of new GC columns and methods.

Computational Methodologies:

The steric crowding in 4,4-diethyloctane presents a challenge for computational chemistry methods aiming to accurately predict molecular geometries, conformational energies, and physical properties. The complex potential energy surface arising from the restricted bond rotations makes it a good test case for benchmarking the performance of different force fields in molecular mechanics and various levels of theory in quantum mechanical calculations. Accurate prediction of properties for such a sterically hindered molecule would indicate the robustness of a computational model.

Applications in Teaching and Illustrating IUPAC Nomenclature and Isomerism

4,4-Diethyloctane is an excellent example for teaching the systematic rules of IUPAC nomenclature for highly branched alkanes.

IUPAC Nomenclature:

Identify the longest continuous carbon chain: In 4,4-diethyloctane, the longest chain contains eight carbon atoms, hence the parent name "octane".

Number the parent chain: Numbering should start from the end that gives the substituents the lowest possible locants. In this case, numbering from either end gives the ethyl groups at the C4 position.

Identify and name the substituents: There are two ethyl groups (-CH₂CH₃) attached to the main chain.

Assign locants to the substituents: Both ethyl groups are on the fourth carbon atom.

Assemble the name: The prefix "di-" is used to indicate two identical substituents. Therefore, the full IUPAC name is 4,4-diethyloctane .

This example can be used to highlight common mistakes students make, such as choosing an incorrect parent chain or improper numbering.

Isomerism:

4,4-Diethyloctane is one of the 355 constitutional isomers of dodecane (B42187) (C₁₂H₂₆). This large number of isomers provides a rich context for discussing the concept of constitutional isomerism, where molecules have the same molecular formula but different connectivity of atoms. By comparing the structure and properties of 4,4-diethyloctane with other dodecane isomers, such as n-dodecane or 2-methylundecane, students can gain a deeper understanding of how subtle changes in molecular structure can lead to significant differences in physical and chemical properties.

| Isomer Name | IUPAC Name |

| n-Dodecane | Dodecane |

| 2-Methylundecane | 2-Methylundecane |

| 4,4-Diethyloctane | 4,4-Diethyloctane |

Q & A

Q. What advanced techniques detect 4,4-diethyloctane degradation products in environmental samples?

- Analytical Workflow :

Extraction : Solid-phase microextraction (SPME) for volatile organic compounds (VOCs).

Detection : GC coupled with tandem MS (GC-MS/MS) in MRM mode to identify hydroxylated or carboxylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.